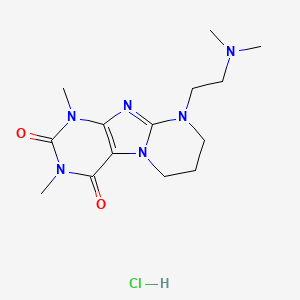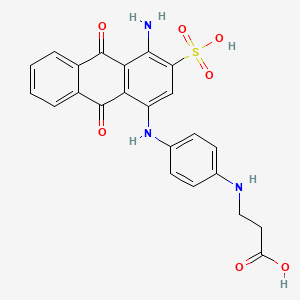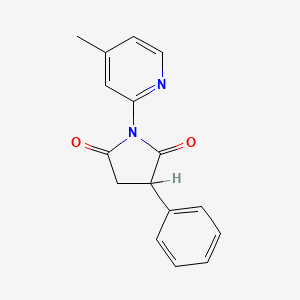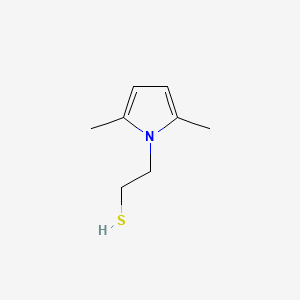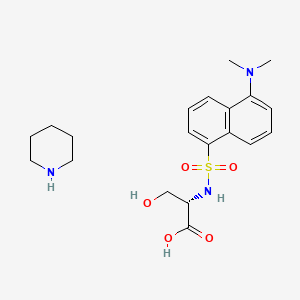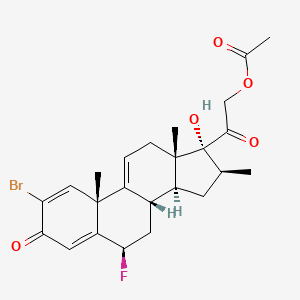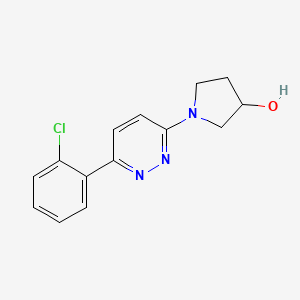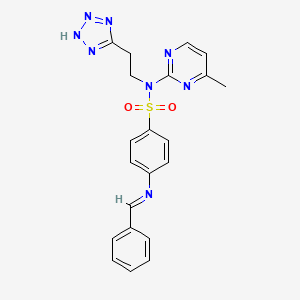
Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl-: is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to an amine group and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- typically involves the reaction of tetramethylsilane with a suitable amine precursor. One common method is the reaction of tetramethylsilane with N-(2-phenylethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a transition metal complex to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanamines depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- is used as a precursor for the synthesis of other organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in certain chemical reactions.
Biology: The compound is investigated for its potential biological activity, including its interaction with biological molecules and its effects on cellular processes.
Medicine: Research in medicine explores the potential therapeutic applications of this compound, particularly in drug development and delivery systems.
Industry: In industry, Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Silanamine, N-(2-phenylethyl)-N,1,1,1-trimethyl-
- Silanamine, N-(2-phenylethyl)-N,1,1,1-dimethyl-
Comparison: Compared to its similar compounds, Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl- is unique due to its higher degree of methylation, which can influence its reactivity and stability. The presence of four methyl groups on the silicon atom can also affect its physical properties, such as solubility and boiling point.
This detailed article provides a comprehensive overview of Silanamine, N-(2-phenylethyl)-N,1,1,1-tetramethyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
80930-72-9 |
|---|---|
Formule moléculaire |
C12H21NSi |
Poids moléculaire |
207.39 g/mol |
Nom IUPAC |
N-methyl-2-phenyl-N-trimethylsilylethanamine |
InChI |
InChI=1S/C12H21NSi/c1-13(14(2,3)4)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Clé InChI |
BNAQYHCHLGBTKO-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


